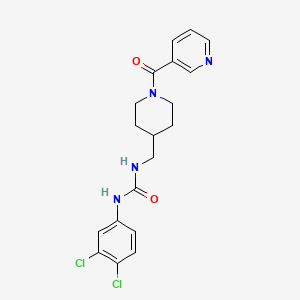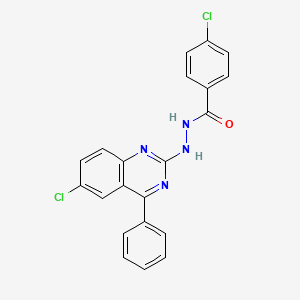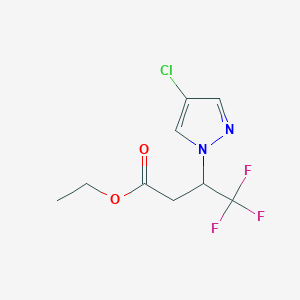
1-(3,4-Dichlorophenyl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is widely used in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
Chloroplast Ultrastructure Modification
A study by Vecchi (1980) discovered that derivatives similar to 1-(3,4-Dichlorophenyl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea, specifically 3,3 (3,4 dichlorophenyl) 1,1 dimethyl urea (DCMU), induce ultrastructural modifications in chloroplast membranes of both Nicotiana glutinosa and Zea mays, affecting the interthylakoid region and peripheral vesicles Vecchi, L. (1980). Caryologia.
Inhibition of Cuticle Deposition
Research by Mulder and Gijswijt (1973) on compounds structurally similar to this compound demonstrated their role as new class insecticides, inhibiting cuticle deposition in insects and showcasing a novel mode of action with expectations of safety towards mammals Mulder, R., & Gijswijt, M. J. (1973). Pesticide Science.
Corrosion Inhibition
A 2012 study identified compounds with structural similarities to this compound as efficient inhibitors of mild steel corrosion in acidic solutions, demonstrating their potential in industrial applications Bahrami, M., & Hosseini, Seyed Mohammad Ali (2012). International Journal of Industrial Chemistry.
Antimycobacterial Activity
Scozzafava, Mastrolorenzo, and Supuran (2001) explored substituted urea derivatives, prepared by reacting 3,4-dichlorophenyl isocyanate with various compounds, finding some to exhibit appreciable antimycobacterial activities against Mycobacterium tuberculosis H37Rv. This suggests potential pathways for designing new drugs against tuberculosis Scozzafava, A., Mastrolorenzo, A., & Supuran, C. (2001). Journal of Enzyme Inhibition.
Nonlinear Optical Properties
A study by Shkir et al. (2018) on a novel chalcone derivative, structurally related to this compound, demonstrated significant electro-optic properties, highlighting its potential in optoelectronic device fabrication due to superior second and third harmonic generation values Shkir, M., AlFaify, S., Arora, M., Ganesh, V., Abbas, Haider, & Yahia, I. (2018). Journal of Computational Electronics.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N4O2/c20-16-4-3-15(10-17(16)21)24-19(27)23-11-13-5-8-25(9-6-13)18(26)14-2-1-7-22-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLZUOJDSAQPJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2948988.png)
![1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2948989.png)
![2,5-dimethoxy-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2948990.png)

![3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1-(2-fluorobenzyl)piperidin-4-yl)methyl)propanamide](/img/structure/B2948992.png)
![4-Iodo-6-oxabicyclo[3.2.1]octane](/img/structure/B2948993.png)


![(Z)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-ethoxyphenyl)prop-2-enamide](/img/structure/B2949000.png)
![2-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2949003.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2949006.png)
![2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B2949009.png)
![1-(3-fluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2949010.png)